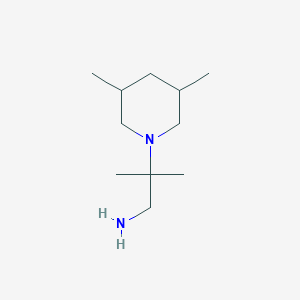
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Descripción general
Descripción
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is a chemical compound . It is also known as 2-(3,5-dimethyl-1-piperidinyl)ethanamine . The CAS Number for this compound is 876716-58-4 . It has a molecular weight of 156.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2/c1-8-5-9(2)7-11(6-8)4-3-10/h8-9H,3-7,10H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups.Aplicaciones Científicas De Investigación
Herbicidal Activities
A series of compounds, including 2-methylpropan-2-aminium methyl 1-(substituted phenoxyacetoxy) alkylphosphonates, were synthesized using 2-methylpropan-2-amine. These compounds exhibited significant herbicidal activities against Brassica napus L. and Echinochloa crusgalli (Gao et al., 2013). Another study demonstrated the preparation of 2-methylpropan-2-aminium O-methyl 1-(substituted phenoxyacetoxy)alkylphosphonates, which also showed notable herbicidal activities (Peng et al., 2013).
Chemical Synthesis
A research study discussed the reductive amination of 1-hydroxy-2-propanone over nickel and copper catalysts. In this process, the formation of 2-aminopropanol and other by-products, including N-substituted dimethylpiperazines, was observed, demonstrating the role of related compounds in chemical synthesis (Trégner, 2018). Another study reported the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic (Fleck et al., 2003).
Chemical and Molecular Research
A study on low-valent aminopyridinato chromium methyl complexes via reductive alkylation and oxidative addition provided insights into the electronic structure of organometallic complexes, highlighting the complex chemistry of related compounds (Noor et al., 2015).
Corrosion Inhibition
Research on N-heterocyclic amines and derivatives as corrosion inhibitors for iron in perchloric acid included compounds such as 3,5-dimethylpiperidine. This study highlighted the potential of these compounds in inhibiting corrosion, showcasing another application in material science (Babić-Samardžija et al., 2005).
Thermodynamic Studies
The protonation properties of cyclic amines, including 2-methyl-piperidine, were studied in water at various temperatures. This research is significant for developing thermodynamic models, particularly for CO2 dissolution in aqueous solutions (Ballerat-Busserolles et al., 2014).
Propiedades
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-9-5-10(2)7-13(6-9)11(3,4)8-12/h9-10H,5-8,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZYNDGDFJIBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C)(C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3198778.png)
![2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione](/img/structure/B3198785.png)
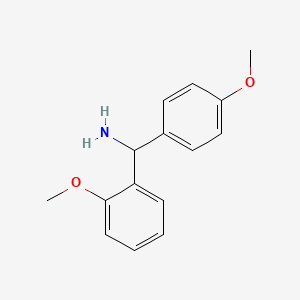
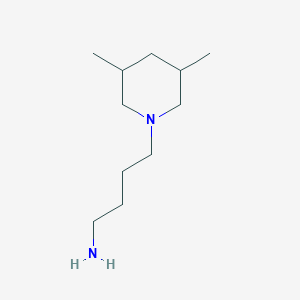

![1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198816.png)
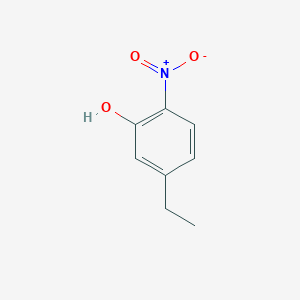
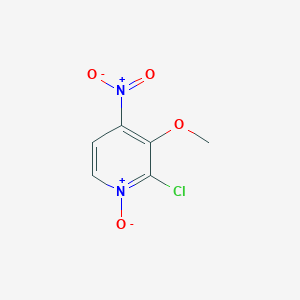
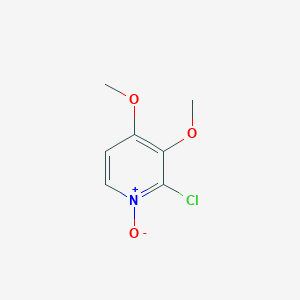

![N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide](/img/structure/B3198849.png)


![2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B3198868.png)
